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Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B10858432 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive database of the thermodynamic properties of

cyclohexane, detailed experimental methodologies for their determination, and visualizations

of key processes and relationships.

Core Thermodynamic Properties of Cyclohexane
Cyclohexane (C₆H₁₂) is a foundational cycloalkane used extensively as a nonpolar solvent

and an intermediate in industrial chemistry, notably in the production of nylon. Its

thermodynamic characteristics are critical for chemical process design, reaction modeling, and

understanding intermolecular forces.

Quantitative Data Summary
The thermodynamic properties of cyclohexane have been determined through various

experimental techniques. The data below is compiled for standard conditions (298.15 K, 1 bar)

unless otherwise noted.

Table 1: Standard Thermodynamic Properties of Cyclohexane
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Property Phase Value Units

Standard Molar

Enthalpy of Formation

(ΔfH°)

Liquid -156.4 kJ/mol

Gas -123.4 kJ/mol

Standard Molar

Entropy (S°)
Liquid 204.3 J/(mol·K)

Gas 298.2 J/(mol·K)

Molar Heat Capacity,

Constant Pressure

(Cp)

Liquid 156.7 J/(mol·K)

Gas 106.1 J/(mol·K)

Table 2: Phase Transition Properties of Cyclohexane

Property Value Units

Melting Point (at 1 atm) 6.47 °C (279.62 K)

Boiling Point (at 1 atm) 80.74 °C (353.89 K)

Enthalpy of Fusion (ΔfusH) 2.68 kJ/mol

Enthalpy of Vaporization

(ΔvapH at boiling point)
30.0 kJ/mol

Experimental Protocols
The precise measurement of thermodynamic data relies on meticulous experimental

procedures. The following sections detail the protocols for key techniques.

Adiabatic Calorimetry for Heat Capacity Measurement
Adiabatic calorimetry is a fundamental technique for measuring the heat capacity (Cp) of a

substance as a function of temperature.
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Principle: The method involves electrically heating a sample in a thermally isolated container

(the calorimeter) and measuring the resulting temperature rise. By keeping the surroundings

(an adiabatic shield) at the same temperature as the calorimeter, heat exchange is minimized,

ensuring that nearly all the electrical energy input is absorbed by the sample.

Detailed Methodology:

Sample Preparation: A precisely weighed, high-purity sample of liquid cyclohexane is

hermetically sealed within the sample container. The container itself is typically made of a

material with a well-characterized heat capacity, such as copper or silver.

Apparatus Setup: The sample container is placed inside a vacuum-sealed chamber. It is

surrounded by one or more adiabatic shields, which are equipped with their own heaters and

temperature sensors (e.g., thermocouples).

Equilibration: The entire assembly is cooled to the starting temperature of the experiment

(e.g., near liquid nitrogen temperatures). The system is allowed to reach thermal equilibrium.

Heating Pulse: A known, constant electrical power (P) is applied to the heater on the sample

container for a measured duration of time (t). The total energy input is Q = P × t.

Temperature Measurement: The temperature of the sample container is monitored using a

calibrated resistance thermometer (e.g., a platinum resistance thermometer). Temperature

readings are taken before the heating pulse (initial drift), during the pulse, and after the pulse

(final drift) until a stable thermal equilibrium is re-established.

Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is

continuously adjusted via a feedback loop to match the temperature of the sample container,

minimizing the temperature gradient and thus the heat leak.

Calculation: The temperature rise (ΔT) is determined by extrapolating the pre- and post-

heating temperature drifts to the midpoint of the heating period. The total heat capacity of the

container and sample (C_total) is calculated as C_total = Q / ΔT.

Data Correction: The heat capacity of the empty sample container (determined in separate

experiments) is subtracted from C_total to yield the heat capacity of the cyclohexane
sample. This process is repeated incrementally across the desired temperature range.
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Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and

liquid samples at constant volume.

Principle: A known mass of the sample is completely combusted in a high-pressure, sealed

container (the "bomb") filled with excess pure oxygen. The heat released by the exothermic

reaction is absorbed by a surrounding water bath, and the precisely measured temperature

change of the bath allows for the calculation of the heat of combustion.

Detailed Methodology:

Sample Preparation: A liquid cyclohexane sample of known mass (typically 0.8-1.2 g) is

placed in a quartz or platinum crucible.

Fuse Wire Assembly: A length of fuse wire (e.g., nickel-chromium or platinum) of known

mass and combustion energy is attached to the electrodes within the bomb head, with the

wire positioned to make contact with the cyclohexane sample.

Bomb Sealing and Pressurization: A small, known amount of distilled water (e.g., 1 mL) is

added to the bomb to ensure that all water formed during combustion is in the liquid state.

The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured mass of

water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize

heat exchange with the environment. A high-precision thermometer and a stirrer are placed

in the water.

Thermal Equilibration: The stirrer is activated, and the system is allowed to reach a steady

state, with the temperature being recorded at regular intervals (e.g., every minute) for

approximately 5 minutes to establish a baseline drift.

Ignition: The sample is ignited by passing an electrical current through the fuse wire.

Post-Ignition Monitoring: The temperature is recorded at short intervals as it rises rapidly,

and then at longer intervals as it peaks and begins to cool. The monitoring continues for at
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least 5 minutes after the maximum temperature is reached to establish the post-combustion

drift.

Data Analysis: The corrected temperature rise (ΔT) is determined by accounting for the pre-

and post-ignition temperature drifts.

Energy Calculation: The total heat released (q_total) is calculated using the formula: q_total

= C_cal * ΔT, where C_cal is the total heat capacity of the calorimeter system (water, bomb,

bucket, etc.). C_cal is determined by combusting a standard reference material with a known

heat of combustion, such as benzoic acid.

Corrections: The final heat of combustion for cyclohexane is calculated by subtracting the

heat contributions from the ignition of the fuse wire and the formation of nitric acid (from

trace nitrogen in the bomb) from q_total. The result is then converted to a molar enthalpy of

combustion (ΔcH°).

Ebulliometry for Vapor Pressure and Enthalpy of
Vaporization
Ebulliometry involves the precise measurement of a liquid's boiling point at a controlled

pressure.

Principle: By measuring the boiling temperature of cyclohexane at various sub-atmospheric

pressures, a vapor pressure curve can be constructed. The enthalpy of vaporization (ΔvapH)

can then be derived from the slope of this curve using the Clausius-Clapeyron equation.

Detailed Methodology:

Apparatus: A Świętosławski-type ebulliometer is commonly used. It consists of a boiler, a

Cottrell pump (to spray the boiling liquid over the thermometer), a thermowell for a calibrated

thermometer, and a condenser to ensure total reflux.

System Preparation: The ebulliometer is charged with a pure sample of cyclohexane. The

system is connected to a vacuum pump and a high-precision pressure controller/manometer.

Pressure Control: The system is evacuated and the pressure is set to a desired value by the

controller.
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Heating: The cyclohexane in the boiler is gently heated. The Cottrell pump ensures that the

thermometer is wetted with liquid that is in equilibrium with the vapor phase at the set

pressure.

Boiling Point Measurement: The temperature is monitored until a stable reading is achieved,

indicating the boiling point at the controlled pressure.

Data Collection: The procedure is repeated at various pressures, generating a set of

corresponding boiling temperatures (T) and pressures (P).

Calculation of ΔvapH: The Clausius-Clapeyron equation, in its integrated form (ln(P) =

-ΔvapH/R * (1/T) + C), shows that a plot of ln(P) versus 1/T will yield a straight line. The

slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope,

the enthalpy of vaporization is calculated.

Visualization of Workflows and Relationships
Experimental Workflows
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Workflow for Adiabatic Calorimetry

Sample Preparation:
Weigh and seal cyclohexane in container

System Assembly:
Place container in vacuum-sealed chamber

Equilibration:
Cool to start temperature and stabilize

Energy Input:
Apply known electrical power (Q) for time (t)

Adiabatic Control:
Match shield temperature to sample temperature

Temperature Measurement:
Record T before, during, and after heating

Calculation:
Determine ΔT and calculate Cp = (Q/ΔT) - C_container

Click to download full resolution via product page

Caption: Workflow for determining heat capacity using adiabatic calorimetry.
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Workflow for Bomb Calorimetry

Sample & Fuse Prep:
Weigh cyclohexane and fuse wire

Bomb Assembly:
Seal sample in bomb, add water, pressurize with O2

Calorimeter Setup:
Submerge bomb in measured water mass

Equilibration:
Stir and record initial temperature drift

Ignition:
Fire bomb via electrical current

Temperature Monitoring:
Record temperature rise and final drift

Analysis & Correction:
Calculate ΔT, correct for fuse/acid, determine ΔcH°

Click to download full resolution via product page

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

Cyclohexane Conformational Energy Pathway
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The thermodynamic properties of cyclohexane are fundamentally influenced by its

conformational isomerism. The molecule predominantly exists in a low-energy "chair"

conformation but can interconvert to higher-energy forms.

Conformational Energy Pathway of Cyclohexane

Chair (Stable)

Half-Chair (Transition State)

ΔE ≈ 45 kJ/mol

Twist-Boat (Intermediate) Chair (Flipped, Stable)

ΔE ≈ 22 kJ/mol

Boat (Transition State)

ΔE ≈ 6 kJ/mol

Click to download full resolution via product page

To cite this document: BenchChem. [Thermodynamic Properties of Cyclohexane: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858432#thermodynamic-properties-of-
cyclohexane-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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